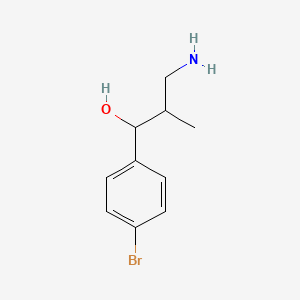
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position, an isopropyl group at the fourth position, and a formyl group at the fifth position of the triazole ring. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The formyl group can then be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the triazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.
Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and other proteins. The formyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the inhibition or activation of their function.
相似化合物的比较
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the formyl group at a different position.
4-Isopropyl-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but with the isopropyl group at a different position.
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
3-methyl-5-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-5(2)7-6(4-11)10(3)9-8-7/h4-5H,1-3H3 |
InChI 键 |
LVFKXDRLFFVHEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(N=N1)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)

![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)

![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)



![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)


![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
